卤喹醇

描述

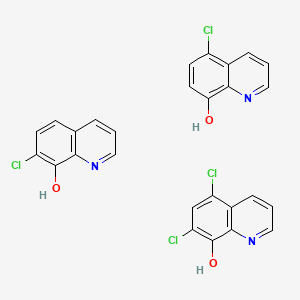

卤代喹啉是一类源自喹啉的抗菌化合物。它们主要用于兽医学,因其对细菌、真菌和原生动物具有广谱抗菌活性。 卤代喹啉以治疗皮肤感染和促进家禽和猪的生长而闻名 .

科学研究应用

Veterinary Medicine

Halquinols are predominantly used in animal husbandry as feed additives. Their primary applications include:

- Growth Promotion : Halquinols have been shown to enhance weight gain and improve feed conversion rates in livestock. For instance, studies indicate that halquinol supplementation leads to significant increases in carcass weight and breast meat yield in broiler chickens .

- Intestinal Health Improvement : The compound aids in regulating intestinal peristalsis, which enhances nutrient absorption and reduces the incidence of malabsorption disorders. This effect is crucial for maintaining gut health and overall animal performance .

- Antimicrobial Properties : Halquinols exhibit broad-spectrum antimicrobial activity against pathogens such as Escherichia coli and Salmonella, thereby reducing the risk of intestinal diseases and improving overall health status in livestock .

Case Study 1: Efficacy in Broiler Chickens

A study evaluated the effects of dietary halquinol supplementation on the growth performance of broiler chickens. The study involved 240 birds divided into four groups with varying halquinol concentrations (0, 0.5, 0.75, and 1 g/kg feed). Results showed that halquinol supplementation significantly improved carcass weight and breast meat yield compared to the control group .

| Group | Halquinol Dose (g/kg) | Carcass Weight (g) | Breast Meat Weight (g) |

|---|---|---|---|

| T0 | 0 | 1719.0 | 605.0 |

| T1 | 0.5 | 1589.3 | 560.0 |

| T2 | 0.75 | 1596.0 | 582.7 |

| T3 | 1 | Highest observed | Highest observed |

Case Study 2: Pharmacokinetics in Swine

Research into the pharmacokinetics of halquinol demonstrated rapid absorption and conversion into metabolites in swine. The compound was administered at varying doses, revealing that peak concentrations of metabolites occurred within hours post-administration, indicating effective absorption .

Regulatory Approvals

Halquinols have received approval for use in several countries across Asia and Latin America for various indications:

| Country | Dose (ppm) | Indication | Withdrawal Period |

|---|---|---|---|

| Philippines | 100-200 | Treatment of chronic swine scour | 5-7 days |

| Taiwan | 500-600 | Prevention of chronic swine scour | 2 days |

| Thailand | 120 | Treatment of scours associated with pathogens | 7 days |

| Brazil | 60 | Prevention of scours associated with pathogens | 4 days |

Economic Impact

The use of halquinols not only promotes animal health but also offers economic benefits to farmers by improving production efficiency and reducing reliance on antibiotic treatments, which can be subject to regulatory scrutiny due to concerns over antibiotic resistance .

作用机制

卤代喹啉通过破坏微生物的细胞膜发挥其抗菌作用,导致细胞死亡 . 它们对多种细菌、真菌和原生动物有效,包括白色念珠菌、大肠杆菌、金黄色葡萄球菌和隐孢子虫 . 其作用机制中涉及的具体分子靶点和途径仍在研究中。

准备方法

合成路线和反应条件: 卤代喹啉的合成涉及 8-羟基喹啉的卤化。 该过程通常包括以下步骤 :

卤化: 将 8-羟基喹啉与盐酸和过氧化氢在 60°C 的受控温度下反应。该反应生成卤化溶液。

中和: 通过加入液态苛性钠将卤化溶液中和至 pH 值为 7。

冷藏和离心: 将中和后的溶液冷却至 3-6°C 以诱导结晶,然后进行离心以获得湿产品。

干燥: 将湿产品在 60°C 下真空干燥,直至水分含量低于 0.5%。

粉碎: 将干燥的固体粉碎并包装以获得成品。

工业生产方法: 卤代喹啉的工业生产遵循类似的步骤,但规模更大,确保最终产品的均一性和纯度。 该工艺经过优化,以降低能耗并提高产率 .

化学反应分析

氧化: 卤代喹啉可以氧化形成喹啉衍生物。

还原: 还原反应可以将卤代喹啉转化为氯含量较低的衍生物。

取代: 卤代喹啉可以进行取代反应,其中氯原子被其他官能团取代。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 还原剂,例如硼氢化钠。

取代: 亲核试剂,如胺或硫醇。

主要产物:

氧化: 喹啉衍生物。

还原: 氯含量较低的喹啉衍生物。

取代: 取代的喹啉衍生物。

相似化合物的比较

卤代喹啉因其广谱抗菌活性和稳定性而独一无二. 类似化合物包括:

氯喹: 另一种具有抑菌和抑真菌作用的喹啉衍生物.

5,7-二氯-8-羟基喹啉: 卤代喹啉的主要成分之一,具有类似的抗菌活性.

5-氯-8-羟基喹啉: 卤代喹啉的另一个成分,具有抗菌特性.

生物活性

Halquinols, a class of compounds primarily recognized for their antimicrobial properties, have garnered attention in both veterinary and human medicine. This article delves into the biological activity of halquinols, encompassing their pharmacokinetics, antimicrobial efficacy, and implications in animal feed. The information is derived from various studies and reviews to provide a comprehensive overview.

Overview of Halquinols

Halquinol is classified as a quinolone derivative but exhibits distinct mechanisms of action compared to traditional quinolones. It is utilized as an antimicrobial, antifungal, and antiprotozoal agent, particularly in agricultural settings. Its primary applications include use as a growth promoter and feed additive in poultry and swine production across several countries .

Pharmacokinetics

Halquinol's pharmacokinetic profile has been studied in various animal models, revealing rapid absorption and metabolism. Key findings from studies include:

- Absorption : Halquinol is quickly absorbed after oral administration, with peak plasma concentrations (Cmax) occurring within 1 to 6 hours post-dose .

- Metabolism : The compound is predominantly metabolized into glucuronide and sulfate conjugates. In studies involving rats and mini-pigs, significant levels of these metabolites were detected shortly after dosing .

- Dose-Response : A 13-week toxicity study indicated that higher doses of halquinol led to increased concentrations of its sulfate metabolites, suggesting potential accumulation with chronic use .

Antimicrobial Activity

Halquinol exhibits broad-spectrum antimicrobial activity, making it a valuable additive in livestock feed. Its mechanisms include:

- Inhibition of Microbial Growth : Halquinol disrupts respiratory enzymes in the cytoplasmic membrane of target pathogens, effectively inhibiting their growth .

- Minimal Resistance Development : Unlike many antibiotics, halquinol does not induce significant bacterial resistance, which is crucial for maintaining efficacy in agricultural practices .

Comparative Studies

Recent studies have compared the efficacy of halquinol with other feed additives:

Case Studies

- Poultry Performance : A study involving broiler chickens indicated that halquinol supplementation improved nutrient absorption by slowing gut peristalsis, although it resulted in lower weight gain compared to other growth promoters like avilamycin .

- Swine Production : In swine, halquinol has been used effectively as a growth promoter without significant adverse effects on gut microbiota composition. Its unique properties help prevent nonspecific diarrhea and enhance nutrient uptake .

Safety and Regulatory Considerations

The European Food Safety Authority (EFSA) has reviewed halquinol's safety profile concerning maximum residue limits in animal tissues. While concerns regarding potential aneugenic effects were noted, the current evidence does not support these claims based on available toxicity studies .

属性

IUPAC Name |

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQBENAYFZFNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17Cl4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230490 | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8067-69-4 | |

| Record name | Halquinols [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of halquinol?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that halquinol exhibits a non-specific depression of tone and motility in isolated intestinal smooth muscle. This effect is also observed in the intestines of intact animals []. These properties are believed to contribute to its therapeutic benefits.

Q2: What is the chemical composition of halquinol?

A2: Halquinol is not a single compound but a mixture obtained by chlorinating 8-hydroxyquinoline. It consists of three main components: 5,7-dichloroquinolin-8-ol (57-74%), 5-chloroquinolin-8-ol (23-40%), and 7-chloroquinolin-8-ol (up to 4%) [][12].

Q3: Are there analytical methods to differentiate and quantify the individual components of halquinol?

A3: Yes, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been successfully employed to identify and quantify the individual components of halquinol in bulk drug powders and pharmaceutical formulations [][13].

Q4: What are the primary applications of halquinol?

A4: Halquinol has been traditionally utilized in animal husbandry, particularly in poultry and swine rearing, for its antimicrobial properties to combat microbial infections and potentially promote growth [].

Q5: Has halquinol been investigated for its effectiveness against bacterial infections in fish?

A5: Yes, studies have explored the addition of halquinol to artificial feed for its potential to control bacterial infections in fish, particularly in baung (Mystus nemurus) seed [].

Q6: What challenges are associated with the formulation of halquinol?

A6: Halquinol's low solubility in water presents challenges in its formulation and can potentially impact its bioavailability [].

Q7: Are there strategies to improve halquinol's stability or solubility?

A7: Research suggests that incorporating halquinol into a cream or Plastibase formulation can enhance its stability for topical applications [].

Q8: What is known about the toxicity of halquinol?

A8: Studies in rats indicate that halquinol, at higher doses, can exhibit hepatotoxic and nephrotoxic effects. These effects are dose-dependent and were observed after 28 days of oral administration [].

Q9: Does halquinol leave residues in animal products?

A9: Yes, a study in Catla catla (a fish species) found that halquinol residues were detectable in tissues after 7 days of treatment []. This highlights the importance of withdrawal periods to ensure food safety.

Q10: Are there potential alternatives to halquinol for growth promotion in livestock?

A10: Yes, research is actively exploring various alternatives, including probiotics, prebiotics, organic acids, and phytogenic feed additives [][18][22][28]. These alternatives aim to achieve similar growth-promoting effects while minimizing the potential risks associated with antimicrobial resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。